4-(3-Chlorophenyl)-1,3-thiazole
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Overview
Description
4-(3-Chlorophenyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-chlorophenyl group. Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals. The incorporation of a chlorophenyl group enhances the compound’s chemical properties, making it a valuable entity in medicinal chemistry and other scientific fields.
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .
Mode of Action
It is suggested that it may act as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Biochemical Pathways
It is known that similar compounds, such as quinoline derivatives, can act as inhibitors of radical chain oxidation of organic compounds .
Result of Action
It is suggested that it may act as an antioxidant , which can prevent or slow damage to cells caused by free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 3-chlorophenylthiosemicarbazone. This intermediate then undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole: Lacks the chlorine substituent, which may affect its biological activity.
4-(4-Chlorophenyl)-1,3-thiazole: Similar structure but with the chlorine substituent in a different position, potentially altering its properties.
4-(3-Bromophenyl)-1,3-thiazole: Bromine substituent instead of chlorine, which can influence its reactivity and biological effects.
Uniqueness
4-(3-Chlorophenyl)-1,3-thiazole is unique due to the specific positioning of the chlorine atom, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPWVAITWYKXDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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